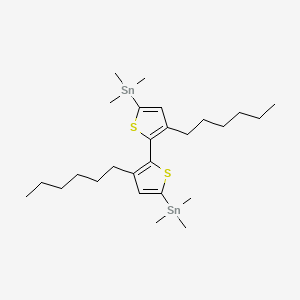
Agn-PC-00btgf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00btgf is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00btgf typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: A catalyst may be used to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.
Continuous Reaction Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
High-Throughput Purification: Advanced purification techniques are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00btgf undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Scientific Research Applications
Agn-PC-00btgf has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Agn-PC-00btgf exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Agn-PC-00btgf can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Agn-PC-0CUK9P and Agn-PC-0GEGVC share structural similarities with this compound.
Uniqueness: this compound stands out due to its specific reactivity and stability under various conditions, making it particularly valuable for certain applications.
Properties
CAS No. |
869556-90-1 |
|---|---|
Molecular Formula |
C26H46S2Sn2 |
Molecular Weight |
660.2 g/mol |
IUPAC Name |
[4-hexyl-5-(3-hexyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C20H28S2.6CH3.2Sn/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2;;;;;;;;/h13-14H,3-12H2,1-2H3;6*1H3;; |
InChI Key |
PUEXQLSQBSOSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















